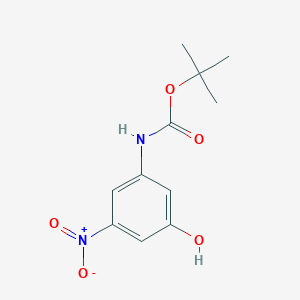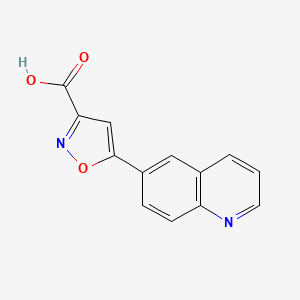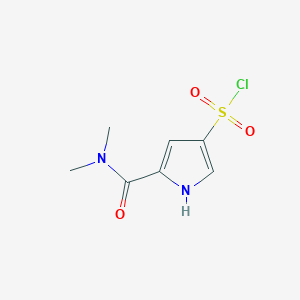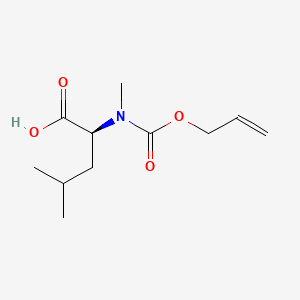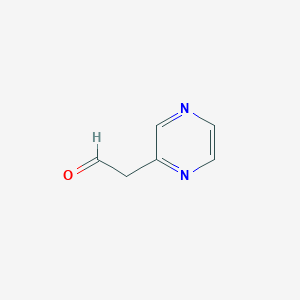
2-Azido-4-methoxy-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H6N4O3 It is a derivative of benzene, featuring azido, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-methoxy-1-nitrobenzene typically involves multiple steps. One common method includes:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-4-methoxy-1-nitrobenzene can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium azide in the presence of a suitable solvent.
Cycloaddition: Copper(I) catalysts are often used in 1,3-dipolar cycloaddition reactions.
Major Products
Reduction: 2-Amino-4-methoxy-1-nitrobenzene.
Substitution: Various substituted benzene derivatives.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
2-Azido-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Azido-4-methoxy-1-nitrobenzene involves its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Methoxy Group: Influences the electron density of the benzene ring, affecting reactivity.
Nitro Group: Acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-4-methoxy-1-iodobenzene
- 2-Azido-4-methoxy-1-chlorobenzene
- 2-Azido-4-methoxy-1-bromobenzene
Uniqueness
The presence of both azido and nitro groups allows for diverse chemical transformations and the formation of complex molecules .
Propriétés
IUPAC Name |
2-azido-4-methoxy-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRUXBCWBBRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

